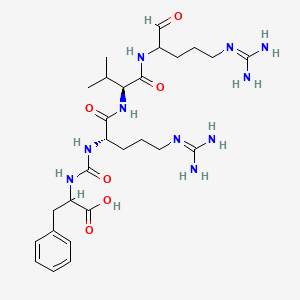

Antipain dihydrochloride

Overview

Description

Antipain dihydrochloride is a protease inhibitor that is isolated from Actinomycetes . It is a serine and cysteine reversible protease inhibitor . It inhibits papain and trypsin, and to a lesser extent, plasmin . It is more specific than leupeptin for papain and trypsin .

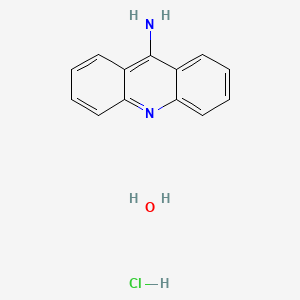

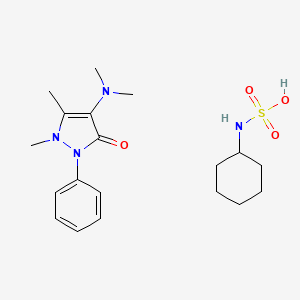

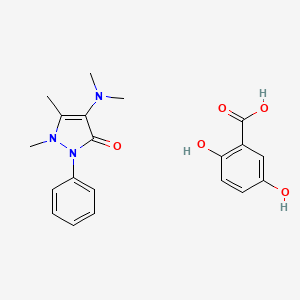

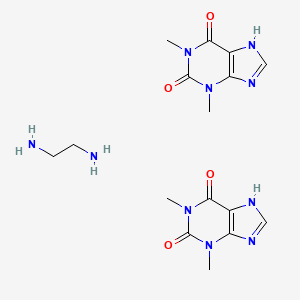

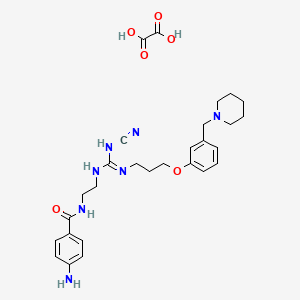

Molecular Structure Analysis

The molecular formula of this compound is C27H44N10O6 · 2 HCl . Its molecular weight is 677.62 .Physical and Chemical Properties Analysis

This compound is soluble in water (50 mg/ml), yielding a clear to slightly hazy, yellow solution . It is reportedly soluble in methanol, water, or DMSO; less soluble in ethanol, butanol, or propanol; insoluble in benzene, hexane, or chloroform .Scientific Research Applications

1. Cryopreservation of Biological Samples

- Antipain dihydrochloride has been studied for its role in cryopreservation. Akhtarshenas et al. (2018) explored the effect of antipain in combination with trehalose on the post-thawed quality of cryopreserved ram semen. The study found that specific combinations of antipain and trehalose significantly improved the preservation of sperm motility and viability during the freeze-thawing process, suggesting antipain's potential in enhancing cryopreservation techniques (Akhtarshenas et al., 2018).

2. Analgesic Research

- In a study by Gura et al. (2002), the serotonergic system's involvement in analgesia was examined. The research focused on the analgesic effects induced by irradiating the antipain acupuncture point with low-intensity microwaves, highlighting antipain's relevance in the context of analgesic research (Gura et al., 2002).

3. Anticancer Research

- This compound's role in cancer research is emerging, particularly in the context of gender-related anticancer studies. Stakišaitis et al. (2019) emphasized the importance of considering gender differences in the pharmacology and treatment efficacy of compounds like this compound, which could have implications for personalized cancer therapy (Stakišaitis et al., 2019).

4. Pain Management in Clinical Practice

- Koller et al. (2017) investigated the implementation of the ANtiPain intervention for oncology patients, which involved strategies like information provision, skill building, and nurse coaching. This study demonstrates the potential applications of antipain in enhancing pain management practices in clinical settings (Koller et al., 2017).

Mechanism of Action

Target of Action

Antipain dihydrochloride is a serine/cysteine protease inhibitor . It primarily targets serine and cysteine proteases , including some trypsin-like serine proteases . These proteases play crucial roles in various biological processes, including digestion, immune response, cell cycle progression, and apoptosis.

Mode of Action

This compound inhibits its target proteases by forming a hemiacetal adduct between the aldehyde group of the inhibitor and the active proteinase . This interaction prevents the proteases from cleaving peptide bonds, thereby inhibiting their activity.

Biochemical Pathways

The inhibition of serine and cysteine proteases by this compound affects various biochemical pathways. For instance, it can alter DNA damage and chromosomal aberrations in irradiated cells or those treated with chemical mutagens . It also inhibits plasmin less and cathepsin A more than leupeptin does , affecting the proteolytic pathways these enzymes are involved in.

Pharmacokinetics

It is known that the compound is soluble in water, yielding a clear to slightly hazy, yellow solution This solubility suggests that it could be readily absorbed and distributed in the body

Result of Action

The inhibition of protease activity by this compound can have several molecular and cellular effects. For example, it has been used in studies demonstrating the role of proteases in the process of cell transformation . It can also aid in the prevention of coagulation in blood .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it needs to be stored at -20 °C . Moreover, its solutions are subject to oxidation and racemization due to the presence of the aldehyde group . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

When handling Antipain dihydrochloride, it is advised to limit all unnecessary personal contact, wear protective clothing when risk of exposure occurs, and use it in a well-ventilated area . It is also recommended to avoid contact with incompatible materials and not to eat, drink, or smoke when handling it .

Future Directions

Antipain dihydrochloride has been used in studies demonstrating the role of proteases in the process of cell transformation . It has also been used to obtain a crystal structure of the Leishmania major oligopeptidase B (OPB), a serine protease that serves as a virulence factor in trypanosomatids . The binding of antipain to OPB has been used in molecular dynamic studies to identify other OPB inhibitors with more favorable pharmacodynamic and pharmacokinetic properties for potential development as anti-trypanosomatid drugs .

Biochemical Analysis

Biochemical Properties

Antipain dihydrochloride plays a crucial role in biochemical reactions by inhibiting a range of proteases. It interacts with enzymes such as papain, trypsin, cathepsin A, cathepsin B, cathepsin D, and plasmin . The nature of these interactions involves the formation of a hemiacetal adduct between the aldehyde group of this compound and the active site of the protease . This reversible inhibition allows researchers to study the function of these proteases in various biological contexts.

Cellular Effects

This compound affects various types of cells and cellular processes by inhibiting protease activity. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to restrict uterine DNA synthesis and function in mice . Additionally, it increases chromosomal aberrations and inhibits cell transformation induced by N-methyl-N’-nitro-N-nitrosoguanidine (MNNG) .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with proteases. By forming a hemiacetal adduct with the active site of the protease, this compound inhibits the enzyme’s activity . This inhibition can lead to changes in gene expression and cellular signaling pathways, ultimately affecting cellular function. The reversible nature of this inhibition allows for precise control over protease activity in experimental settings.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored at -20°C and can remain effective for at least three years . Stock solutions in water or buffer are stable for only one week at 2-8°C and approximately one month at -20°C . Repeated freeze-thaw cycles should be avoided to maintain the compound’s efficacy. Long-term effects on cellular function can be observed in both in vitro and in vivo studies, depending on the stability of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits protease activity without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects . Threshold effects are observed, where the compound’s efficacy plateaus or decreases at higher concentrations. These dosage-dependent effects are crucial for determining the optimal concentration for experimental use.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It inhibits proteases such as papain, trypsin, and cathepsins, affecting metabolic flux and metabolite levels . By modulating protease activity, this compound can influence the overall metabolic state of the cell, making it a valuable tool for studying metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the localization and accumulation of the compound, influencing its activity and function . Understanding the transport and distribution of this compound is essential for optimizing its use in experimental settings.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with proteases in different cellular contexts . By studying the subcellular distribution of this compound, researchers can gain insights into its role in various biological processes.

Properties

| { "Design of the Synthesis Pathway": "Antipain dihydrochloride can be synthesized through the reaction of Antipain with hydrochloric acid.", "Starting Materials": [ "Antipain", "Hydrochloric acid" ], "Reaction": [ "Dissolve Antipain in water", "Add hydrochloric acid to the Antipain solution", "Stir the mixture at room temperature for several hours", "Filter the resulting precipitate", "Wash the precipitate with water", "Dry the product to obtain Antipain dihydrochloride" ] } | |

CAS No. |

37682-72-7 |

Molecular Formula |

C27H45ClN10O6 |

Molecular Weight |

641.2 g/mol |

IUPAC Name |

2-[[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C27H44N10O6.ClH/c1-16(2)21(23(40)34-18(15-38)10-6-12-32-25(28)29)37-22(39)19(11-7-13-33-26(30)31)35-27(43)36-20(24(41)42)14-17-8-4-3-5-9-17;/h3-5,8-9,15-16,18-21H,6-7,10-14H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,28,29,32)(H4,30,31,33)(H2,35,36,43);1H |

InChI Key |

RJRYYNKRPUWLRZ-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC(CCCN=C(N)N)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O.Cl.Cl |

SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O.Cl.Cl |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O.Cl |

Appearance |

Solid powder |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BDBM32804; BDBM-32804; BDBM 32804, Antipain |

Origin of Product |

United States |

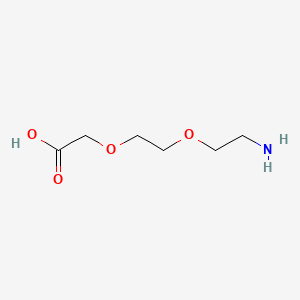

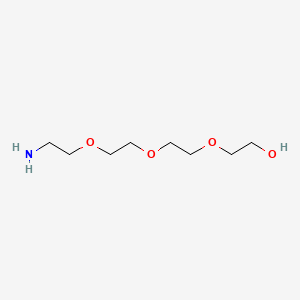

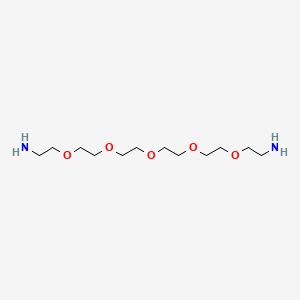

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.